![molecular formula C16H16ClFN4O2 B2592228 N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034579-06-9](/img/structure/B2592228.png)
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide, also known as CB-5083, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It belongs to the class of compounds known as proteasome inhibitors, which target the proteasome, a cellular complex responsible for protein degradation.
Scientific Research Applications
Kinase Inhibitors for Cancer Therapy
The synthesis and application of novel compounds, including 5-fluoropyrimidine derivatives, have been investigated for their potential as kinase inhibitors, which are critical in cancer treatment. 5-Fluoropyrimidine is a core structure in many anticancer agents, such as 5-fluorouracil, indicating the relevance of derivatives like N-(4-chlorobenzyl)-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide in this domain. These compounds are designed to inhibit kinase activity, a pivotal process in tumorigenesis, making them promising candidates for anticancer therapy (Wada et al., 2012).
Met Kinase Superfamily Inhibitors
The compound's framework has been utilized in the development of selective and orally efficacious inhibitors of the Met kinase superfamily. These inhibitors demonstrate significant potential in combating cancers driven by Met kinase dysregulation, showcasing the therapeutic promise of such derivatives in targeted cancer treatments (Schroeder et al., 2009).
Anticancer and Tubulin Inhibition
Derivatives bearing the 5-fluoropyrimidine moiety have been synthesized and evaluated for their anticancer activity, including their ability to inhibit tubulin polymerization. This mechanism is crucial for cancer cell division, highlighting the potential of these compounds in anticancer strategies. Molecular docking studies have further elucidated their binding modes, suggesting significant interactions that could inhibit cancer progression (Jayarajan et al., 2019).
Synthesis and Biological Evaluation
The compound and its related derivatives have undergone extensive synthesis and biological evaluation processes, revealing their potential as anticancer and anti-5-lipoxygenase agents. Such studies underscore the versatility and therapeutic potential of these molecules in treating various diseases, including cancer, by targeting specific biological pathways (Rahmouni et al., 2016).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFN4O2/c17-12-3-1-11(2-4-12)7-21-16(23)22-6-5-14(10-22)24-15-19-8-13(18)9-20-15/h1-4,8-9,14H,5-7,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMVTNVUAJTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.